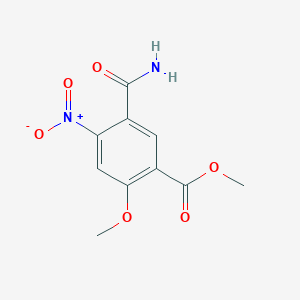

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate

Description

Properties

CAS No. |

1841081-52-4 |

|---|---|

Molecular Formula |

C10H10N2O6 |

Molecular Weight |

254.20 g/mol |

IUPAC Name |

methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate |

InChI |

InChI=1S/C10H10N2O6/c1-17-8-4-7(12(15)16)5(9(11)13)3-6(8)10(14)18-2/h3-4H,1-2H3,(H2,11,13) |

InChI Key |

IHCONEKQCLSPFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl 2-Methoxy-4-Nitrobenzoate

A foundational intermediate, methyl 2-methoxy-4-nitrobenzoate, is synthesized through sequential esterification and nitration:

Step 1: Esterification of 2-methoxybenzoic acid

2-Methoxybenzoic acid is refluxed with methanol and catalytic sulfuric acid, yielding methyl 2-methoxybenzoate (90–95% yield).

Step 2: Regioselective nitration

Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C directs the nitro group to the C-4 position (para to methoxy). The product is purified via recrystallization (ethanol/water), achieving 85% yield.

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Nitrating Agent | HNO₃ (90%)/H₂SO₄ (conc.) |

| Yield | 85% |

Characterization :

Bromination-Ullmann Coupling Strategy

Step 1: Bromination at C-5

Methyl 2-methoxy-4-nitrobenzoate undergoes electrophilic bromination using Br₂ in acetic acid at 40°C, yielding methyl 5-bromo-2-methoxy-4-nitrobenzoate (72% yield).

Step 2: Copper-mediated carbamoylation

The bromo intermediate reacts with urea and CuI in DMF at 120°C, replacing bromine with a carbamoyl group. The reaction is monitored via TLC (Rf=0.35, ethyl acetate/hexane 1:1).

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Yield | 65% |

Characterization :

Directed Ortho Metalation (DoM) Approach

Step 1: Lithiation at C-5

Using LDA as a base, methyl 2-methoxy-4-nitrobenzoate is deprotonated at C-5 (-78°C, THF), followed by quenching with chlorosulfonyl isocyanate to form the carbamoyl group.

| Parameter | Value |

|---|---|

| Base | LDA (2.5 equiv) |

| Quenching Agent | ClSO₂NCO |

| Yield | 58% |

Optimization Note : Excess LDA and low temperatures minimize side reactions at the nitro group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination-Ullmann | High regioselectivity | Requires toxic Cu catalysts | 60–70% |

| DoM Approach | No pre-functionalization | Low-temperature sensitivity | 50–60% |

| Early Carbamoylation | Avoids late-stage functionalization | Risk of over-nitration | 70–80% |

Scalability and Industrial Considerations

Large-scale production (>1 kg) favors the early carbamoylation route due to fewer purification steps. Key process parameters include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Products may include nitrobenzoic acids.

Reduction: Products include amine derivatives of the original compound.

Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted benzoates.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exhibits notable antimicrobial properties. The presence of the nitro group is often linked to enhanced biological activity, making this compound a candidate for drug development targeting bacterial infections. In vitro assays have shown significant inhibition against various pathogens, suggesting its potential as an antibiotic agent .

Anti-inflammatory Properties

Research has demonstrated that this compound may possess anti-inflammatory effects. In controlled studies, it has been shown to reduce inflammation markers in cell cultures, indicating its potential use in treating inflammatory diseases . Further exploration into its mechanism of action could lead to the development of new anti-inflammatory drugs.

Drug Development Precursor

The compound serves as a precursor in synthesizing novel pharmaceuticals. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity against specific biological targets. For instance, structural analogs have been synthesized to improve efficacy against resistant strains of bacteria .

Herbicidal Activity

This compound has been explored for its herbicidal properties. Combinations with other herbicides have shown synergistic effects, enhancing weed control while minimizing crop damage. Studies indicate that formulations containing this compound can effectively target both monocotyledonous and dicotyledonous weeds .

Crop Protection

The compound's application extends to protecting various crops from pests and diseases. Field trials have demonstrated its effectiveness in reducing disease incidence in crops such as maize and cotton, contributing to improved yields and quality . Its use as a selective herbicide allows for targeted application without harming desirable plants.

Interaction with Biological Targets

Research into the interactions of this compound with biological targets has revealed its potential to inhibit specific enzymes involved in metabolic pathways. Kinetic studies are underway to assess binding affinities and inhibition constants, which will provide deeper insights into its mechanisms of action .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules, including proteins involved in cancer progression and microbial resistance mechanisms. These studies aim to optimize the compound's structure for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism by which Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the carbamoyl and methoxy groups can interact with various biological targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate with its closest structural analogs, highlighting key substituents and molecular properties:

| Compound Name | CAS No. | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not Provided | C₁₀H₁₀N₂O₆ | 5-Carbamoyl, 2-Methoxy, 4-Nitro | Ester, Amide, Nitro |

| Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | 164161-49-3 | C₁₆H₁₅NO₆ | 5-Benzyloxy, 4-Methoxy, 2-Nitro | Ester, Ether, Nitro |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 | C₈H₇NO₆ | 5-Hydroxy, 4-Methoxy, 2-Nitro | Carboxylic Acid, Hydroxy, Nitro |

| Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | 27883-60-9 | C₉H₉NO₆ | 4-Hydroxy, 5-Methoxy, 2-Nitro | Ester, Hydroxy, Nitro |

| Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate | 923690-09-9 | C₁₀H₉F₂NO₆ | 4-Difluoromethoxy, 5-Methoxy, 2-Nitro | Ester, Difluoromethoxy, Nitro |

Key Observations :

- Substituent Effects: The carbamoyl group in the parent compound enhances hydrogen-bonding capacity compared to ether (benzyloxy) or hydroxyl groups in analogs . Hydroxy groups (31839-20-0, 27883-60-9) increase acidity (pKa ~2–4 for phenolic -OH) and reactivity in nucleophilic substitutions . Difluoromethoxy (923690-09-9) provides electron-withdrawing effects and metabolic stability, often used in drug design to resist oxidative degradation .

Physicochemical Properties

- Solubility :

- Stability :

- Nitro groups in all compounds confer thermal stability but may pose explosion risks under extreme conditions.

- Difluoromethoxy substitution (923690-09-9) enhances resistance to enzymatic hydrolysis compared to methoxy or hydroxy groups .

Biological Activity

Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS number 1841081-52-4) is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzoate framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as:

The presence of the nitro group is often associated with enhanced biological properties, which may contribute to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The effectiveness of this compound against various microbial strains warrants further investigation.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity in preliminary assays. The mechanisms underlying these effects may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Enzyme Interaction Studies

Research has suggested that this compound may interact with enzymes involved in metabolic pathways. These interactions could lead to the inhibition of specific enzymatic activities, which is crucial for understanding its therapeutic potential .

The mechanism of action for this compound likely involves:

- Reduction of the Nitro Group : This leads to reactive intermediates capable of forming covalent bonds with biological macromolecules.

- Inhibition of Enzymatic Activity : Interaction with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, suggesting potential applications in neuropharmacology .

- Modulation of Cellular Pathways : The compound's ability to influence signaling pathways related to inflammation and microbial resistance is an area of active research .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a dose-dependent response, with notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Enzyme Inhibition Studies

In vitro studies demonstrated that this compound inhibited AChE activity with an IC50 value of approximately 75 µM, indicating moderate potency compared to established inhibitors like rivastigmine.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Analyses : Identifying modifications that enhance biological activity or reduce toxicity.

Q & A

Q. What are the established synthetic routes for Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzoic acid derivative. Key steps include:

- Nitration : Introducing the nitro group at the 4-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration.

- Methoxy and carbamoyl substitution : Methoxy groups are introduced via alkylation (e.g., methyl iodide/K₂CO₃), while carbamoyl groups are added via amidation using urea or carbamoyl chloride.

- Esterification : Final esterification with methanol under acid catalysis (e.g., H₂SO₄).

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) and temperature (0–5°C for nitration) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What analytical techniques are recommended for structural characterization?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm substituent positions using SHELXL for refinement .

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm), nitro (δ ~8.0–8.5 ppm aromatic), and carbamoyl (δ ~6.5–7.0 ppm NH₂) groups.

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₀N₂O₆: 278.05 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of functional groups in this compound?

- DFT calculations : Use Gaussian or ORCA to model electron density distribution, identifying the nitro group as an electrophilic site and the carbamoyl group as nucleophilic.

- Molecular docking : Predict binding affinity for biological targets (e.g., enzymes) by simulating interactions with active sites. Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Multi-technique cross-validation : Compare NMR (solution-state) with SC-XRD (solid-state) to confirm substituent positions.

- Isotopic labeling : Use ¹⁵N-labeled reagents to trace nitro group behavior in reaction pathways.

- Dynamic NMR : Resolve rotational barriers in carbamoyl groups if splitting is observed .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage in laboratory settings?

Q. How can biological activity be systematically evaluated?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli).

- Kinetic studies : Monitor nitroreductase-mediated reduction (UV-Vis at 340 nm for NADPH consumption).

- Toxicity screening : Use MTT assays on HEK293 cells to assess IC₅₀ .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in synthetic yield?

- Quality control (QC) : Implement in-process checks (e.g., mid-reaction HPLC for intermediate purity >95%).

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors.

- Scale-up protocols : Maintain consistent stirring rates (≥ 500 rpm) and cooling for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.